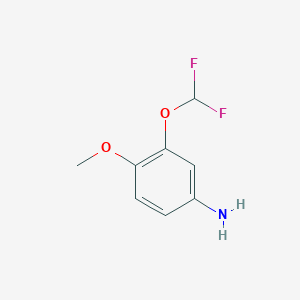

3-(Difluoromethoxy)-4-methoxyaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Difluoromethoxy)-4-methoxyaniline is an organic compound characterized by the presence of both difluoromethoxy and methoxy functional groups attached to an aniline core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-4-methoxyaniline typically involves the introduction of difluoromethoxy and methoxy groups onto an aniline ring. One common method involves the reaction of 4-methoxyaniline with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize difluoromethylating reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient introduction of the difluoromethoxy group while minimizing by-products .

Analyse Des Réactions Chimiques

Nitration Reactions

The electron-rich aromatic ring undergoes electrophilic substitution, particularly at the para position relative to the methoxy group. A patented industrial process demonstrates:

Reaction conditions :

-

Nitration mixture: 98% H<sub>2</sub>SO<sub>4</sub> and 98% HNO<sub>3</sub> (mass ratio 3:1–4:1)

-

Temperature: -10°C to 30°C

Mechanism :

The methoxy group directs nitration to the para position via resonance stabilization of the intermediate arenium ion, while the difluoromethoxy group exerts a weaker electron-withdrawing effect due to fluorine's electronegativity.

Amidation Reactions

The aniline’s primary amine participates in nucleophilic acyl substitution. A study on hybrid molecule synthesis reported:

Protocol :

-

Reagent: Activated esters (e.g., thiobarbituric acid derivatives)

-

Solvent: Dry DMF or toluene

-

Temperature: 100°C

Key observation :

Fluorinated substituents (difluoromethoxy/trifluoromethoxy) improve reaction efficiency by enhancing electrophilicity at the carbonyl carbon.

| Compound | Kinetic Solubility (μM) | TopoII Poison IC<sub>50</sub> (μM) |

|---|---|---|

| 3f | 224 | 7.3 ± 1.5 |

| 3g | 208 | 11.4 ± 2.4 |

| 3i | 238 | 8.9 ± 0.7 |

Data from biochemical assays showing enhanced activity of fluorinated derivatives

Reduction Reactions

Catalytic hydrogenation selectively reduces nitro groups while preserving fluorinated ethers:

Industrial process :

-

Catalyst: Palladium on carbon (Pd/C)

-

Solvent: Ethanol/water mixture

-

Pressure: 1–3 bar H<sub>2</sub>

Critical factor :

The difluoromethoxy group’s stability under reductive conditions prevents defluorination, unlike chloro or bromo analogues.

Fluorination and Functional Group Interconversion

The difluoromethoxy group can be modified through nucleophilic displacement:

Example reaction :

-

Reagent: HF/perfluorinated sulfonic acid catalyst

-

Conditions: 80–110°C, 2.5–2.8 MPa

Limitation :

Steric hindrance from the methoxy group reduces reactivity at the ortho position, favoring para-substitution in most cases.

Oxidative Coupling

The aniline moiety participates in oxidative dimerization:

Typical oxidants :

-

NaNO<sub>2</sub>/HCl (forms diazonium intermediates)

-

Cu(OAc)<sub>2</sub> (for Ullmann-type couplings)

Application :

Used to synthesize bis-aniline derivatives for polymer precursors or ligand design.

Key Takeaways

-

Regioselectivity : Methoxy group dominates directing effects in electrophilic substitution.

-

Fluorine synergy : Difluoromethoxy enhances both electronic effects and metabolic stability.

-

Industrial scalability : Optimized protocols achieve >70% yields in multi-step syntheses .

The compound’s reactivity profile makes it valuable for developing pharmaceuticals (e.g., kinase inhibitors) and advanced materials. Recent studies highlight its role in stabilizing topoisomerase II/DNA cleavage complexes, with IC<sub>50</sub> values ≤10 μM in cancer cell lines .

Applications De Recherche Scientifique

While the exact compound "3-(Difluoromethoxy)-4-methoxyaniline" is not widely documented, research on related compounds such as "3-Fluoro-4-methoxyaniline" and molecules containing difluoromethoxy groups provides insights into potential applications.

3-Fluoro-4-methoxyaniline

3-Fluoro-4-methoxyaniline is a key aromatic amine with unique reactivity and stability used in pharmaceuticals and agrochemicals .

Pharmaceutical Development This compound is a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders, enhancing drug efficacy and specificity .

Agricultural Chemicals It is used in herbicides and fungicides to improve crop protection and yield .

Material Science The compound is used to develop advanced materials like polymers and dyes, offering enhanced stability and performance .

Analytical Chemistry 3-Fluoro-4-methoxyaniline is a reagent in analytical techniques, aiding in detecting and quantifying substances in complex mixtures .

Research in Organic Synthesis It is a versatile building block for creating diverse chemical structures, crucial for innovation in chemical research .

Compounds with Difluoromethoxy Groups

Pharmaceuticals Compounds containing difluoromethoxy groups have applications in drug discovery. The difluoromethoxy group can influence the electronic properties of the molecule, making it useful in developing new materials with specific functionalities, such as novel organic semiconductors or components in optoelectronic devices.

Kinase Inhibitors Research has been done on the use of difluoromethoxy groups in kinase inhibitors . A meta-substituted phenyl group was found to be optimal, with the 3-(difluoromethoxy)phenyl derivative displaying the highest potency and binding efficiency .

PDE4D Inhibitors Replacing a 3-methoxy group with a 3-difluoromethoxy moiety in synthesized compounds resulted in good PDE4D3 inhibitory activity .

Antimalarial drugs Fluoroquinolones have been employed in pharmaceutical processes and the treatment of diverse bacterial infections since the 1980s .

Anticancer agents Introducing a trifluoromethoxy group can increase activity with better solubility, metabolic stability, and promising cytotoxicity in cancer cell lines .

Synthesis of tri- and difluoromethoxylated compounds Photoredox-catalyzed reactions have been developed for synthesizing tri- and difluoromethoxylated compounds .

Potential applications of 4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline hydrochloride

4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline hydrochloride is an organic compound with a difluoromethoxy group and a methoxyphenyl moiety. It has potential applications in medicinal chemistry and materials science due to its functional groups that influence its reactivity and biological activity.

Medicinal Chemistry The presence of the aniline group and the methoxyphenyl ring suggests its potential as a lead compound in drug discovery and its ability to interact with specific biological targets. Research indicates that 4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline hydrochloride exhibits significant biological activity, particularly in drug discovery. It has been investigated for its interactions with biological targets, including enzymes and receptors and can modulate biological pathways, potentially leading to therapeutic effects in areas such as cancer treatment and neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of 3-(Difluoromethoxy)-4-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to effective inhibition or modulation of target proteins. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparaison Avec Des Composés Similaires

3-(Difluoromethoxy)aniline: Lacks the methoxy group, which may affect its reactivity and applications.

4-Methoxyaniline: Lacks the difluoromethoxy group, resulting in different chemical properties and uses.

Difluoromethoxylated Ketones: These compounds share the difluoromethoxy group but differ in their core structure and reactivity.

Uniqueness: Its dual functional groups make it a versatile compound for various synthetic and research purposes .

Activité Biologique

Overview

3-(Difluoromethoxy)-4-methoxyaniline hydrochloride is an organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer research. Its chemical structure features both difluoromethoxy and methoxy groups attached to an aniline ring, which are believed to enhance its biological efficacy through improved binding affinity to target proteins.

- Chemical Formula : C9H10F2N O2

- Molecular Weight : 201.18 g/mol

- CAS Number : 1431962-33-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluoromethoxy group increases the compound's capacity to form hydrogen bonds, enhancing its binding affinity to proteins or enzymes involved in various biological processes. This interaction can modulate the activity of these targets, leading to desired therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains, showcasing a significant reduction in microbial growth at certain concentrations.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been identified as a substrate-competitive inhibitor of specific cancer-related enzymes, such as SMYD2, which plays a crucial role in cancer cell proliferation. The compound has shown an IC50 value of approximately 0.8μM, indicating strong potency against cancer cell lines.

| Activity | Target | IC50 Value (µM) |

|---|---|---|

| Antimicrobial | Various bacterial strains | Not specified |

| Anticancer | SMYD2 | 0.8 |

Case Studies

-

Inhibition of SMYD2

- A study reported the development of a selective inhibitor based on the structure of this compound, demonstrating significant binding efficiency and cellular activity against SMYD2. The compound's unique substitution pattern was crucial for its inhibitory action, outperforming other derivatives in potency and selectivity .

-

Antimicrobial Efficacy

- In a laboratory setting, this compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated a concentration-dependent reduction in bacterial viability, suggesting potential applications in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The presence of both difluoromethoxy and methoxy groups contributes significantly to the compound's biological activity. Comparative studies with similar compounds have shown that modifications to these groups can lead to variations in potency and selectivity.

| Compound | IC50 Value (µM) | Notes |

|---|---|---|

| This compound | 0.8 | High potency against SMYD2 |

| 3-(Difluoromethoxy)-4-chloroaniline | >15 | Less active than the meta derivative |

| 4-Methoxyaniline | Not specified | Base compound for comparison |

Propriétés

IUPAC Name |

3-(difluoromethoxy)-4-methoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO2/c1-12-6-3-2-5(11)4-7(6)13-8(9)10/h2-4,8H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWUCPRWGBSQJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.